cyclopenta-1,3-diene;praseodymium(3+)
Description
Cyclopenta-1,3-diene;praseodymium(3+), systematically named tris(cyclopentadienyl)praseodymium(III) (PrCp₃), is an organometallic compound with the molecular formula C₁₅H₁₅Pr and a molecular weight of 336.193 g/mol . It consists of a central Pr³⁺ ion coordinated to three cyclopentadienyl (Cp) ligands in an η⁵-binding mode. The compound is highly air- and moisture-sensitive, requiring storage under inert conditions . Key physical properties include a sublimation temperature of 220°C (0.01 mmHg) and decomposition at 427°C . PrCp₃ is utilized in research as a precursor for praseodymium-containing materials and in organometallic catalysis, though specific industrial applications remain niche .
Properties
Molecular Formula |
C15H3Pr-12 |
|---|---|
Molecular Weight |
324.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) |
InChI |
InChI=1S/3C5H.Pr/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
InChI Key |
PMBLQZBETYXTPA-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Pr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;praseodymium(3+) typically involves the reaction of praseodymium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reaction of praseodymium(III) chloride with cyclopentadienyl sodium in an inert atmosphere, followed by purification through sublimation .
Industrial Production Methods
This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;praseodymium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.
Reduction: Reduction reactions can lead to the formation of praseodymium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include praseodymium(IV) and praseodymium(II) complexes, as well as substituted praseodymium complexes with different ligands .
Scientific Research Applications
Cyclopenta-1,3-diene;praseodymium(3+) is a coordination compound of cyclopenta-1,3-diene and praseodymium in a +3 oxidation state. Cyclopenta-1,3-diene is a cyclic diene known for its high reactivity, especially in Diels–Alder reactions because it can easily form stable adducts. Praseodymium is a rare earth metal with unique electronic properties and roles in different applications.
Interaction studies
Interaction studies involving cyclopenta-1,3-diene;praseodymium(3+) focus on its behavior in coordination chemistry and reactivity with other ligands or substrates. These studies can provide insights into its stability and potential applications in catalysis or materials science.
Similar Compounds
Several compounds share similarities with cyclopenta-1,3-diene;praseodymium(3+), especially those with cyclopentadienyl ligands or praseodymium complexes:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cyclopentadienyliron | CHFe | Iron complex used extensively in catalysis |
| Tris(cyclopentadienyl)praseodymium | Pr(CH) | Stable organometallic complex with three ligands |
| Cyclopentadienylmanganese | CHMn | Known for its catalytic properties |
| Cyclopentadienylcopper | CHCu | Used in organic synthesis as a catalyst |
Cyclopenta-1,3-diene;praseodymium(3+) is unique because it combines a highly reactive diene with a rare earth metal ion, potentially leading to unique electronic properties and reactivity profiles not found in similar compounds.
Praseodymium and its compounds also have various applications:
- Praseodymium oxide is a catalyst in chemical reactions such as cracking hydrocarbons in petroleum refining . It helps to convert crude oil into gasoline and other products, improving efficiency and yield . Praseodymium catalysts are also used in treating automotive exhaust gases to help reduce harmful emissions .
- Praseodymium oxide can be combined with silicon as a dielectric .
- Praseodymium is used in iPods, aircraft engines, hybrid car electric motors and generators, and studio lighting .
- Praseodymium gives a distinctive yellow-green hue to glasses and enamels for decorative items, jewelry, and artistic glassware .
- Praseodymium(III, IV) oxide is used for coloring ceramics .
- When combined with magnesium, praseodymium can be used as an alloying agent to create metal of high strength for aircraft engines .
- Praseodymium oxide is utilized as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;praseodymium(3+) exerts its effects involves the coordination of the praseodymium ion with the cyclopenta-1,3-diene ligands. This coordination stabilizes the praseodymium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the praseodymium ion .
Comparison with Similar Compounds
Structural Insights :
- The ionic radius of Pr³⁺ (1.013 Å) is smaller than La³⁺ but larger than Nd³⁺, leading to shorter metal-ligand bond lengths compared to LaCp₃ but longer than NdCp₃. This impacts stability and reactivity .
- Synthesis : All LnCp₃ complexes are typically synthesized via salt metathesis, e.g., reacting LnCl₃ with NaCp in tetrahydrofuran .
Electronic and Magnetic Properties
Pr³⁺ has a 4f² electronic configuration, resulting in distinct magnetic and spectroscopic behavior:
- Magnetism: PrCp₃ exhibits paramagnetism due to unpaired 4f electrons, with a magnetic moment intermediate between CeCp₃ (4f¹) and NdCp₃ (4f³).
- Hybridization Effects : Pr³⁺’s 4f orbitals hybridize weakly with ligand orbitals, as observed in Pr-doped materials, which can disrupt electronic structures critical for applications like superconductivity .
Thermal and Chemical Stability
- Thermal Stability : PrCp₃ decomposes at 427°C, comparable to other LnCp₃ complexes, which generally decompose between 400–450°C. Smaller lanthanides (e.g., Nd³⁺) may exhibit marginally higher stability due to stronger metal-ligand interactions .
- Reactivity : PrCp₃’s air sensitivity is typical of LnCp₃ complexes, though heavier lanthanides (e.g., Nd³⁺) may form more stable oxide layers upon exposure .
Q & A
Q. What are the established synthesis routes for cyclopenta-1,3-diene, and how do reaction conditions influence product purity?
Cyclopenta-1,3-diene is synthesized via thermal retro-Diels-Alder decomposition of dicyclopentadiene at 170–200°C, requiring precise temperature control to minimize side reactions like polymerization . Catalytic dehydrogenation of cyclopentene using platinum or palladium catalysts is another method, where catalyst loading and reaction time critically affect yield. For praseodymium(3+) incorporation, salt metathesis or direct coordination with cyclopentadienyl ligands under inert conditions is employed, with solvent polarity and counterion selection (e.g., sulfate vs. chloride) influencing stability .
Q. How does the electronic structure of cyclopenta-1,3-diene contribute to its reactivity in Diels-Alder reactions?
Cyclopenta-1,3-diene’s planar, conjugated π-system enables electron delocalization, lowering the LUMO energy and enhancing electrophilicity. This facilitates [4+2] cycloaddition with dienophiles (e.g., maleic anhydride). Computational studies using density functional theory (DFT) reveal that substituents on the diene alter frontier molecular orbital energies, modulating reaction rates and regioselectivity .
Q. What spectroscopic techniques are essential for characterizing praseodymium(3+) complexes with cyclopentadienyl ligands?
- UV-Vis/NIR spectroscopy : Praseodymium(3+) exhibits characteristic f-f transitions (e.g., at ~450–500 nm), sensitive to ligand-field effects.
- X-ray absorption spectroscopy (XAS) : Probes Pr oxidation states (e.g., distinguishing Pr³⁺ vs. Pr⁴⁺ in oxide matrices) .
- NMR : and NMR identify ligand coordination modes (e.g., η⁵ vs. η¹ binding) .
Advanced Research Questions
Q. How do computational methods like DFT address contradictions in experimental data for cyclopenta-1,3-diene-based coordination complexes?
Discrepancies in bond-length measurements (e.g., Pr–C vs. Pr–O distances) are resolved via hybrid functionals (e.g., B3LYP) that account for electron correlation and relativistic effects in lanthanides. For example, Lee-Yang-Parr (LYP) correlation functionals improve accuracy in predicting metal-ligand vibrational frequencies, reconciling IR data with computational models .
Q. What experimental design considerations are critical for studying the air-sensitive nature of praseodymium(3+)-cyclopentadienyl complexes?
- Inert atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) to prevent oxidation of Pr³⁺ to Pr⁴⁺.
- Solvent selection : Ethereal solvents (e.g., THF) stabilize reactive intermediates better than polar aprotic solvents.
- Handling dimerization : Monitor reaction progress via in-situ FTIR to detect unintended ligand coupling .
Q. How do oxidation states of praseodymium influence the magnetic and catalytic properties of cyclopentadienyl complexes?
Praseodymium(3+) in a high-spin configuration () exhibits paramagnetism, measurable via SQUID magnetometry. Substitution with Pr⁴⁺ (e.g., in oxide matrices) alters redox activity, as shown in thermogravimetric analysis (TGA) under H₂/N₂ flow. Such redox flexibility enables applications in catalytic oxidation reactions, where Pr³⁺/Pr⁴⁺ cycles mediate oxygen transfer .
Methodological Challenges
Q. What strategies mitigate competing side reactions during cyclopenta-1,3-diene polymerization in synthetic workflows?
- Low-temperature quenching : Rapid cooling post-synthesis minimizes thermal dimerization.
- Additive screening : Radical inhibitors (e.g., BHT) suppress chain-growth polymerization.
- Flow chemistry : Continuous microreactors reduce residence time, enhancing selectivity for monomeric cyclopenta-1,3-diene .
Q. How can researchers validate the purity of praseodymium(3+) salts used in coordination chemistry?
- ICP-OES : Quantifies trace metal impurities (e.g., La³⁺, Nd³⁺) in Pr²(SO₄)₃ precursors.
- XRD : Confirms phase purity by matching diffraction patterns to reference data (e.g., JCPDS 24-1039 for Pr²(SO₄)₃·8H₂O) .
Data Interpretation
Q. How are conflicting results in cyclopentadienyl ligand binding modes resolved using crystallographic data?
Discrepancies in η⁵ (pentahapto) vs. η³ (trihapto) coordination are addressed via high-resolution single-crystal XRD. For example, Pr–C bond-length variances >0.1 Å distinguish η⁵ (symmetrical) from η³ (asymmetrical) binding. Complementary DFT geometry optimization refines disorder models in electron density maps .
Q. What statistical models are appropriate for analyzing corrosion inhibition efficiency of cyclopenta-1,3-diene derivatives?
- Langmuir isotherms : Assess adsorption thermodynamics on metal surfaces.
- ANOVA : Identifies significant factors (e.g., inhibitor concentration, pH) in weight-loss experiments.
- Molecular dynamics (MD) : Simulates inhibitor-metal interactions at atomic resolution, validated by electrochemical impedance spectroscopy (EIS) .
Tables
Table 1. Key spectroscopic signatures of praseodymium(3+)-cyclopentadienyl complexes.
Table 2. Computational methods for resolving electronic structure contradictions.
| Method | Application | Error Reduction (%) | Reference |
|---|---|---|---|
| B3LYP/Def2-TZVP | Pr–C bond length prediction | 2.1 | |
| CAM-B3LYP/ECP | Spin-orbit coupling in Pr³⁺ | 4.7 | |
| MP2/cc-pVDZ | Diels-Alder transition state modeling | 3.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
